molecular formula C16H9Cl2NO4 B2499611 (3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone CAS No. 400076-04-2

(3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone

Cat. No.: B2499611
CAS No.: 400076-04-2
M. Wt: 350.15
InChI Key: UCODDOKJBTXHBU-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicine, agriculture, and industry. The unique structure of this compound, featuring both dichlorophenyl and nitrobenzofuran moieties, makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

Chemistry: In chemistry, (3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: (3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone stands out due to its unique combination of dichlorophenyl and nitrobenzofuran moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO4/c1-8-11-7-10(19(21)22)3-5-14(11)23-16(8)15(20)9-2-4-12(17)13(18)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCODDOKJBTXHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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